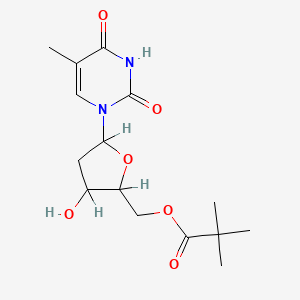
N-Acétyl-D-glucosaminitol
Vue d'ensemble
Description
N-Acetyl-D-glucosaminitol is a 2-deoxyhexitol derivative where the 2-hydroxy substituent of D-glucitol is replaced by an acetamido group . This compound is known for its role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.
Applications De Recherche Scientifique
N-Acetyl-D-glucosaminitol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N-Acetyl-D-glucosaminitol, a reduced analog of N-Acetyl-D-Glucosamine , is primarily involved in bacterial selective media . It differentiates bacteria based on metabolic characteristics .
Mode of Action
It is known that the compound plays a significant role in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .
Biochemical Pathways
N-Acetyl-D-glucosaminitol is involved in the biosynthesis of glucosamine derivatives found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine derivatives are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties .
Pharmacokinetics
It is known that the compound is used in bacterial selective media , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to interact effectively with bacterial cells.
Result of Action
The result of N-Acetyl-D-glucosaminitol’s action is the differentiation of bacteria based on their metabolic characteristics . This can be useful in various applications, such as in the development of certain carbohydrate detection systems .
Action Environment
The action of N-Acetyl-D-glucosaminitol can be influenced by various environmental factors. For instance, the compound’s efficacy in differentiating bacteria based on metabolic characteristics may vary depending on the specific conditions of the bacterial selective media
Analyse Biochimique
Biochemical Properties
N-Acetyl-D-glucosaminitol plays a crucial role in biochemical reactions, particularly in bacterial selective media where it differentiates bacteria based on metabolic characteristics . It interacts with various enzymes and proteins, including N-acetyl-β-d-glucosaminidase, which hydrolyzes terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and glycoproteins . This interaction is essential for the degradation of oligosaccharides and the regulation of metabolic pathways involving amino sugars.
Cellular Effects
N-Acetyl-D-glucosaminitol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to regulate cellular responses to hormones such as insulin, initiate protective responses to stress, and modulate a cell’s capacity to grow and divide . Additionally, it affects the intracellular concentration of nitrogen-containing compounds, impacting the metabolism of amino acids, purines, and pyrimidines .
Molecular Mechanism
At the molecular level, N-Acetyl-D-glucosaminitol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is involved in the hydrolysis of terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and glycoproteins by N-acetyl-β-d-glucosaminidase . This process is crucial for the breakdown of oligosaccharides and the regulation of glycoprotein metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-D-glucosaminitol change over time. It has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, increased levels of N-acetyl-D-glucosamine in serum have been associated with insulin resistance and weight gain in rodents . These temporal effects highlight the importance of monitoring the stability and degradation of N-Acetyl-D-glucosaminitol in experimental settings.
Dosage Effects in Animal Models
The effects of N-Acetyl-D-glucosaminitol vary with different dosages in animal models. Studies have shown that oral supplements of N-acetyl-D-glucosamine can increase insulin resistance and weight gain in rodents . Additionally, high doses of the compound may lead to toxic or adverse effects, emphasizing the need for careful dosage management in experimental studies .
Metabolic Pathways
N-Acetyl-D-glucosaminitol is involved in several metabolic pathways, including the salla disease/infantile sialic acid storage disease pathway . It interacts with enzymes such as N-acetylglucosamine-6-phosphate deacetylase, which converts N-acetyl-D-glucosamine to D-glucosamine and acetate . These interactions are essential for the regulation of metabolic flux and the maintenance of metabolite levels.
Transport and Distribution
The transport and distribution of N-Acetyl-D-glucosaminitol within cells and tissues involve specific transporters and binding proteins. In rat liver lysosomes, the uptake of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine is mediated by a highly specific transport system . This system ensures the efficient recycling and utilization of these sugars within the cell.
Subcellular Localization
N-Acetyl-D-glucosaminitol is localized in specific subcellular compartments, which affects its activity and function. For example, the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation occurs in the cis Golgi apparatus . This localization is crucial for the proper functioning of glycosylation processes and the regulation of protein modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosaminitol can be synthesized through the acetylation of D-glucosamine. The process typically involves the reaction of D-glucosamine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the amino group.
Industrial Production Methods: Industrial production of N-Acetyl-D-glucosaminitol often involves the microbial fermentation of chitin, a polymer extracted from crab and shrimp shells . The chitin is hydrolyzed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce N-Acetyl-D-glucosaminitol .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-D-glucosaminitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
N-Acetylglucosamine: A closely related compound with similar biological functions but differs in its structural configuration.
N-Acetylgalactosamine: Another similar compound involved in glycosylation processes but with distinct biological roles.
Uniqueness: N-Acetyl-D-glucosaminitol is unique due to its specific structural configuration, which allows it to participate in unique biochemical pathways and reactions. Its role in the synthesis of glycosaminoglycans and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
IUPAC Name |
N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAICOVNOFPYLS-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30664-10-9 (trimer) | |
| Record name | N-Acetylglucosaminitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40962638, DTXSID901045941 | |
| Record name | N-Acetylglucosaminitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-28-7 | |
| Record name | N-Acetylglucosaminitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylglucosaminitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylglucosaminitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to study the influence of excipients on Tobramycin's activity against Pseudomonas aeruginosa biofilms?
A1: Pseudomonas aeruginosa biofilms are notoriously resistant to antibiotic treatment, posing a significant challenge in clinical settings. [, ] Excipients, often considered inactive ingredients, can significantly impact a drug's effectiveness. Understanding how specific excipients affect Tobramycin's activity within a biofilm can help researchers develop more effective formulations for treating these persistent infections.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















